ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate
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Overview
Description
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a methoxy group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2-pyranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and adhesives.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy and pyranone moieties contribute to the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: A methyl ester analog with comparable reactivity.
Ethyl (E)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: An isomer with different stereochemistry.
Properties
CAS No. |
72612-22-7 |
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Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO5/c1-3-17-12(15)8(6-13)4-9-5-10(14)11(16-2)7-18-9/h4-5,7H,3H2,1-2H3/b8-4- |
InChI Key |
VPHJAVNWBRHKNZ-YWEYNIOJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=O)C(=CO1)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C#N |
Origin of Product |
United States |
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